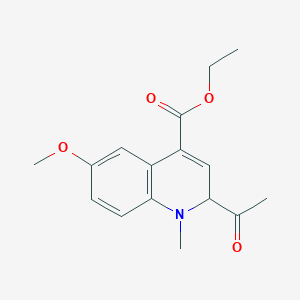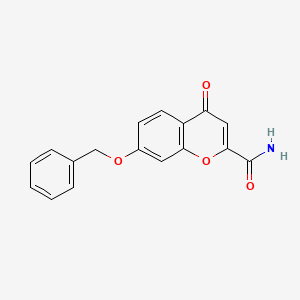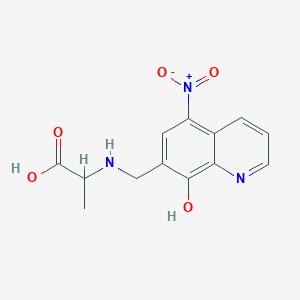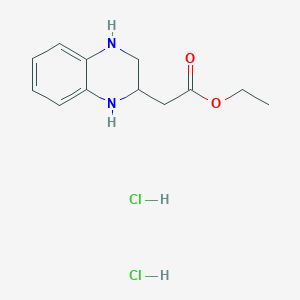
Ethyl 2-(1,2,3,4-tetrahydroquinoxalin-2-yl)acetate dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(1,2,3,4-tetrahydroquinoxalin-2-yl)acetate dihydrochloride is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds known for their diverse biological activities, including anticancer, antidiabetic, antimicrobial, anti-inflammatory, and anti-malarial properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1,2,3,4-tetrahydroquinoxalin-2-yl)acetate dihydrochloride typically involves the reduction of ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate. A common method includes the use of a palladium on carbon (Pd/C) catalyst in ethanol under a hydrogen atmosphere . The reaction mixture is stirred for several hours, followed by filtration to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and scalable production.
化学反应分析
Types of Reactions
Ethyl 2-(1,2,3,4-tetrahydroquinoxalin-2-yl)acetate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it to different tetrahydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted quinoxalines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a Pd/C catalyst is commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic conditions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which exhibit a range of biological activities .
科学研究应用
Ethyl 2-(1,2,3,4-tetrahydroquinoxalin-2-yl)acetate dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals, such as fungicides and insecticides.
作用机制
The mechanism of action of ethyl 2-(1,2,3,4-tetrahydroquinoxalin-2-yl)acetate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of microbial enzymes, resulting in antimicrobial properties .
相似化合物的比较
Ethyl 2-(1,2,3,4-tetrahydroquinoxalin-2-yl)acetate dihydrochloride can be compared with other quinoxaline derivatives, such as:
Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate: This compound is a precursor in the synthesis of the dihydrochloride derivative.
Quinoxaline-2-carboxylate derivatives: These compounds exhibit similar biological activities but differ in their chemical structure and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dihydrochloride salt, which may enhance its solubility and stability.
属性
分子式 |
C12H18Cl2N2O2 |
|---|---|
分子量 |
293.19 g/mol |
IUPAC 名称 |
ethyl 2-(1,2,3,4-tetrahydroquinoxalin-2-yl)acetate;dihydrochloride |
InChI |
InChI=1S/C12H16N2O2.2ClH/c1-2-16-12(15)7-9-8-13-10-5-3-4-6-11(10)14-9;;/h3-6,9,13-14H,2,7-8H2,1H3;2*1H |
InChI 键 |
ZWZOUAPKAYXVKB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1CNC2=CC=CC=C2N1.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11838227.png)
![(7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(4-methoxyphenyl)methanone](/img/structure/B11838232.png)
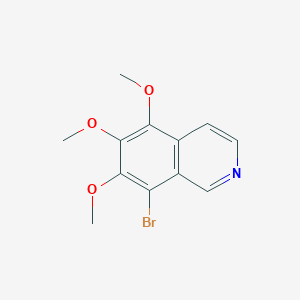

![9-[(2R,4S,5R)-4-Chloro-5-(chloromethyl)oxolan-2-yl]-9H-purin-6-amine](/img/structure/B11838260.png)


![3-[(4-Bromo-3,5-dimethylphenoxy)methyl]cyclobutan-1-ol](/img/structure/B11838282.png)
![5-(Hexyloxy)-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline](/img/structure/B11838284.png)
